molecular formula C15H15NS B107912 N-(n-Propyl)-phenothiazine CAS No. 15375-48-1

N-(n-Propyl)-phenothiazine

Cat. No. B107912
CAS RN: 15375-48-1
M. Wt: 241.4 g/mol
InChI Key: LNXZDZDPYBPHAM-UHFFFAOYSA-N
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Description

N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine molecule, which has a rich history in pharmacology and biomedicine. Phenothiazine derivatives have been used for various applications, including histochemical stains, antihistaminics, sedatives, antipsychotics, and more recently, for their unique redox chemistry as potent antioxidants .

Synthesis Analysis

The synthesis of N-aryl phenothiazines, which includes N-(n-Propyl)-phenothiazine, can be achieved through several methods. The Buchwald-Hartwig amination is a common approach, where phenothiazine is coupled with aryl bromides to yield a variety of N-aryl phenothiazines . Other methods include Brønsted acid-catalyzed C-H amination of arenes and Pd-catalyzed double N-arylation of primary amines . These methods offer operational simplicity and functional group compatibility, allowing for a broad range of substitution patterns.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be quite complex, with the potential for various conformations. The electronic properties of these molecules are influenced by the nature of the substituents attached to the phenothiazine core. Electron-donating groups tend to favor intra conformations, while electron-withdrawing groups favor extra conformations in the electronic ground state . The crystal structure of a dibenzoyl phenothiazine derivative has shown that hydrogen bonds and a twisted conformation can lead to highly emissive behavior in its crystal form .

Chemical Reactions Analysis

Phenothiazines can undergo a range of chemical reactions. For instance, when phenothiazine drugs are reacted with m-chloroperbenzoic acid, N-demethylated phenothiazines are produced, which are relevant for studying the metabolism of these compounds . The Vilsmeier reaction is another example, used to synthesize N-hexyl-3,7-diformylphenothiazine, demonstrating the versatility of phenothiazine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl phenothiazines are closely related to their molecular structure. The electronic properties, such as absorption and emission spectra, cyclic voltammetry, and oxidation potentials, are significantly influenced by the substituents on the phenothiazine core. For example, sterically demanding N-aryl phenothiazines show unique electronic communication in the excited state and intense electronic coupling upon oxidation . The reversible mechanofluorochromic properties of phenothiazine derivatives, where the emission color changes upon grinding and can be restored by fuming or heating, are also notable physical properties .

Scientific Research Applications

1. Antimicrobial and Antibacterial Properties

Phenothiazines, including derivatives like N-(n-Propyl)-phenothiazine, have shown significant antimicrobial and antibacterial activities. These compounds have been found to be effective against various bacterial strains, displaying promising results in combating bacterial infections (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

2. Potential in Cancer Therapy

Research has highlighted the potential use of phenothiazine derivatives in cancer therapy. These compounds, including N-(n-Propyl)-phenothiazine derivatives, have been shown to exhibit antitumor effects by targeting various signaling pathways in both in vitro and in vivo studies. This suggests their potential utility in developing novel antitumor agents (Wu, Bai, Tsai, Chu, Chiu, Chen, Chiu, Chiang, & Weng, 2016).

3. Antitubercular Activity

The phenothiazine structure has been utilized in the development of compounds with significant antitubercular activities. These derivatives, including N-(n-Propyl)-phenothiazine, have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Salie, Hsu, Semenya, Jardine, & Jacobs, 2014).

4. Antipsychotic and Neurodegenerative Disease Applications

Phenothiazine derivatives have a long history of use as antipsychotic drugs. Additionally, these compounds, including N-(n-Propyl)-phenothiazine, have shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's, suggesting their potential in broader neurological applications (Varga, Csonka, Csonka, Molnár, Amaral, & Spengler, 2017).

properties

IUPAC Name

10-propylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXZDZDPYBPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279813
Record name N-(n-Propyl)-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(n-Propyl)-phenothiazine

CAS RN

15375-48-1
Record name NSC49371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371
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Record name NSC14198
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(n-Propyl)-phenothiazine
Source EPA DSSTox
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Record name 10-PROPYLPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zaugg, L Swett, G Stone - The Journal of Organic Chemistry, 1958 - ACS Publications
When an attempt to alkylate phenothiazine with propargyl bromide failed using the customary con-ditions of sodamide in xylene, the procedure was changed to one using sodium …
Number of citations: 62 pubs.acs.org
BG Tegegne, DM Kabtamu, YT Ou, GC Chen… - Journal of Energy …, 2023 - Elsevier
Nonaqueous organic redox flow batteries (NAORFBs) are the focus of current research because redox-active organic materials can be synthesized from abundant elements, and …
Number of citations: 2 www.sciencedirect.com
S Birch, R Dean, N Hunter - The Journal of Organic Chemistry, 1958 - ACS Publications
It seemed likely that the cyclopropane ring of the diacid III had undergone fission during the de-carboxylation reaction and that the compound4 sub-sequently formed was the lactone of …
Number of citations: 27 pubs.acs.org

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